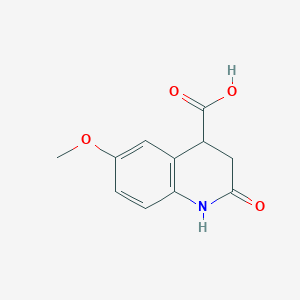

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Molecular Architecture and Functional Groups

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound characterized by a partially saturated quinoline scaffold. Its molecular framework consists of a bicyclic system with a six-membered tetrahydroquinoline ring fused to a carboxylic acid moiety. Key functional groups include:

- Methoxy group (-OCH₃) at position 6 of the aromatic ring.

- Oxo group (C=O) at position 2, forming a ketone functionality.

- Carboxylic acid group (-COOH) at position 4, contributing to its acidic properties.

- Tetrahydroquinoline core , where the ring is partially saturated with two double bonds retained in the aromatic system.

The molecular formula is C₁₁H₁₁NO₄ , with a molecular weight of 221.21 g/mol . The compound’s structure is stabilized by conjugation between the aromatic ring and the oxo group, as well as hydrogen bonding involving the carboxylic acid.

Physicochemical Properties

Critical physicochemical properties are summarized below:

The low water solubility suggests hydrophobic interactions dominate, while the carboxylic acid group enables pH-dependent solubility in aqueous media. The compound’s stability is influenced by the electron-withdrawing effects of the oxo and carboxylic acid groups, which delocalize electron density across the aromatic system.

Spectroscopic Analysis and Structural Elucidation

Structural confirmation relies on advanced spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.8–4.0 ppm), and the carboxylic acid proton (δ 10–12 ppm, broad singlet).

- ¹³C NMR: Distinct signals for the carbonyl carbons (δ ~170 ppm for C=O and ~165 ppm for COOH), aromatic carbons (δ 120–150 ppm), and methoxy carbon (δ 55–60 ppm).

- Infrared Spectroscopy (IR):

- Mass Spectrometry (MS):

Computational Modeling and Conformational Studies

Computational studies predict the compound’s conformational preferences:

- Conformational Stability: The tetrahydroquinoline ring adopts a chair-like conformation, with substituents positioned to minimize steric hindrance.

- Electronic Distribution:

- Docking Studies: The carboxylic acid and methoxy groups serve as key binding sites in potential biological interactions, with hydrogen bonds and π-π stacking playing critical roles.

Propriétés

IUPAC Name |

6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXKQOMETSMOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672387 | |

| Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-42-4 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-2-oxo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria .

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis. The specific structural features of this compound may enhance its efficacy against certain types of tumors .

- Neuroprotective Effects : Emerging studies suggest that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable intermediate in synthesizing various complex molecules:

- Synthesis of Heterocycles : The compound can be utilized to prepare other heterocyclic compounds through cyclization reactions. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals .

- Building Block in Drug Development : As a versatile building block, it can be employed in the synthesis of various bioactive molecules. The methoxy group enhances solubility and biological activity, making it an attractive candidate for drug design .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups facilitate interactions with polymer chains, potentially improving the performance of composite materials .

- Nanotechnology : Research is underway to explore the use of this compound in creating nanostructured materials with tailored properties for applications in sensors and drug delivery systems .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of tetrahydroquinoline derivatives on SH-SY5Y neuronal cells subjected to oxidative stress. The study found that treatment with these compounds reduced cell death and increased cell viability significantly.

Comparaison Avec Des Composés Similaires

Substituent Effects on Properties and Activity

Methoxy vs. Hydroxy Groups 6-Methoxy (target compound): Enhances lipophilicity and metabolic stability compared to the hydroxyl analog. 6-Hydroxy (): Increases polarity and hydrogen-bonding capacity, improving water solubility but reducing membrane permeability. Hydroxy-substituted analogs exhibit antioxidant and phytoestrogenic activities .

Halogenation (Fluoro, Bromo)

- 6-Fluoro (): Introduces electronegativity, enhancing solubility in polar solvents. Fluorinated analogs are common in drug design for improved pharmacokinetics.

- 6-Bromo (): Significantly increases molecular weight (270.08 g/mol) and steric bulk, making it suitable for halogen bonding in enzyme inhibition studies.

Methyl Substituents

- 6-Methyl (): Adds hydrophobicity while maintaining moderate solubility. Methyl groups can stabilize molecular conformations, impacting receptor binding .

Carboxylic Acid vs. Ester Derivatives

- Carboxylic Acid (base structure, ): High polarity limits bioavailability; often modified to esters (e.g., methyl ester in ) for enhanced cell permeability .

Méthodes De Préparation

Method Based on Isatin Derivative Condensation (Industrial-Scale)

A patented industrially applicable method uses isatin derivatives as starting materials, proceeding through several key steps:

| Step | Reactants and Conditions | Product | Notes |

|---|---|---|---|

| 1 | Isatin, strong base (e.g., NaOH), water, acetone reflux (25-35 ℃, 5-15 h) | 2-Toluquinoline-4-carboxylic acid | High yield (99%), pH adjusted to 5-6 for isolation |

| 2 | 2-Toluquinoline-4-carboxylic acid + phenyl aldehyde, heated at 95-105 ℃ for 1-6 h | 2-Vinyl-4-quinoline carboxylic acid hydrate | Intermediate vinyl derivative formation |

| 3 | 2-Vinyl-4-quinoline carboxylic acid hydrate + diacetyl oxide, 115-125 ℃, 2-8 h | Vinyl quinoline derivative | Dehydration step |

| 4 | Oxidation with potassium permanganate and NaOH at 35-45 ℃ for 2-8 h | Quinoline-2,4-dicarboxylic acid | Oxidative cleavage and carboxylation |

| 5 | Decarboxylation in m-xylene reflux, filtration | Cinchonic acid (quinoline derivative) | Final product isolation |

This method is notable for its use of inexpensive raw materials, mild reaction conditions, and suitability for large-scale production.

Pfitzinger Reaction and Variants

The Pfitzinger reaction, a classical approach, involves the condensation of isatin with ketones or aldehydes in alkaline media. For 6-methoxy derivatives, the reaction typically includes:

- Use of substituted isatin (bearing methoxy groups) and aromatic ketones.

- Reaction performed in aqueous potassium hydroxide or sodium hydroxide solution.

- Reflux conditions ranging from 3 to 72 hours depending on substrates and desired yields.

This method provides high yields and purity, as demonstrated in various studies where substituted isatins were reacted with aromatic ketones, resulting in quinoline-4-carboxylic acid derivatives with methoxy substitutions.

Acylation and Heterocyclization Route

Another synthetic strategy involves:

- Acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine.

- Subsequent base-catalyzed ester condensation leading to heterocyclization.

- This route allows the introduction of methoxy groups and the formation of the quinoline ring system with carboxylic acid functionality.

This method is more specialized and often used in laboratory-scale synthesis for dye and pigment precursor compounds.

Comparative Analysis of Preparation Methods

Research Findings and Optimization

- Oxidation Step : Use of potassium permanganate as a strong oxidizer is critical for converting vinyl quinoline intermediates to dicarboxylic acids under controlled temperatures (35-45 ℃) to avoid overoxidation.

- Base Selection : Sodium hydroxide and potassium hydroxide are commonly employed bases; their concentration and reaction time significantly influence yield and purity.

- Reaction Monitoring : pH adjustment post-reaction is essential for product isolation, typically to pH 5-6 or 1-2 depending on the step.

- Catalysis and Solvent Effects : Ethanol and water mixtures improve solubility and reaction rates in Pfitzinger-type reactions.

- Substituent Effects : Methoxy substitution at position 6 improves stability and reactivity, facilitating selective synthesis of the target compound.

Summary Table of Key Preparation Parameters

| Parameter | Isatin-Based Method | Pfitzinger Reaction | Acylation-Heterocyclization |

|---|---|---|---|

| Base | NaOH, KOH | KOH, NaOH | Triethylamine |

| Solvent | Water, Acetone, m-Xylene | Water, Ethanol | Organic solvents |

| Temperature Range | 25-125 ℃ | Reflux (~78-100 ℃) | Mild heating (~50-80 ℃) |

| Reaction Time | 5-15 h per step | 3-72 h | Variable |

| Yield | Up to 99% (intermediates) | High | Moderate to high |

| Scale | Industrial | Lab to pilot | Lab |

Q & A

Q. What are the key structural features of 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid that influence its chemical reactivity?

The compound’s reactivity is governed by its heterocyclic quinoline core and substituents:

- Methoxy group (6-position) : Enhances electron density in the aromatic ring, directing electrophilic substitution reactions to specific positions .

- Ketone (2-oxo group) : Participates in keto-enol tautomerism, enabling nucleophilic attacks or coordination with metal catalysts .

- Carboxylic acid (4-position) : Facilitates salt formation, esterification, or amide coupling, expanding derivatization potential .

- Tetrahydroquinoline backbone : Provides a semi-rigid structure that influences conformational stability and intermolecular interactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Two validated approaches include:

- Anilide cyclization : React 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride under triethylamine catalysis, followed by base-mediated heterocyclization to form the tetrahydroquinoline core .

- Friedel-Crafts acylation : Use chloroacetyl chloride and AlCl₃ at 378 K to cyclize a methyl tetrahydroquinoline carboxylate precursor, achieving 73% yield after recrystallization .

Q. How can researchers optimize purification strategies for this compound?

- Recrystallization : Ethanol is effective for removing byproducts, as demonstrated by isolation of 73% pure product with melting points consistent with literature .

- Chromatography : Reverse-phase HPLC or silica gel column chromatography (eluting with ethyl acetate/hexane) resolves polar impurities, especially for derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : NMR (300 MHz, DMSO-d₆) confirms substituent positions (e.g., methoxy singlet at δ 3.65) and stereochemistry .

- Mass spectrometry : GC-MS (m/z 245 [M⁺]) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Peaks at 1731 cm⁻¹ (C=O) and 1701 cm⁻¹ (N–C=O) validate functional groups .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis of tetrahydroquinoline derivatives?

The cis/trans configuration of substituents on the tetrahydroquinoline ring affects biological activity and crystallization. For example, starting with a pure cis-isomer precursor (confirmed by NMR coupling constants) ensures stereochemical fidelity during cyclization . Ambiguities in substituent positioning can be resolved via X-ray crystallography or NOESY experiments .

Q. What strategies address contradictions in reaction yield data during scale-up?

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction time (e.g., 5 hours for AlCl₃-mediated cyclization) .

- Solvent selection : High-boiling solvents like 1,2-dichlorobenzene prevent premature crystallization during exothermic steps .

- Catalyst loading : Adjust AlCl₃ stoichiometry (10 equivalents) to balance reaction rate and byproduct formation .

Q. How can researchers evaluate the compound’s stability under varying conditions?

- Thermal stability : Heating to 378 K in synthesis protocols suggests tolerance to elevated temperatures without decomposition .

- pH sensitivity : The carboxylic acid group protonates below pH 4, requiring neutral buffers for biological assays to prevent precipitation .

Q. What mechanistic pathways explain the compound’s reactivity in substitution reactions?

- Nucleophilic aromatic substitution : The methoxy group activates the quinoline ring for halogen or amine substitution at the 5- or 7-positions .

- Radical reactions : Photocatalytic conditions (e.g., Ru(bpy)₃²⁺) enable C–H functionalization at the 3-position of the tetrahydroquinoline ring .

Q. How can computational modeling resolve conflicting bioactivity data?

- Docking studies : Simulate interactions with bacterial DNA gyrase (target for quinolone antibiotics) to rationalize antimicrobial potency variations .

- DFT calculations : Predict redox potentials of the 2-oxo group to guide electrochemical derivatization strategies .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

- Materials science : The planar quinoline core serves as a ligand for luminescent metal-organic frameworks (MOFs) .

- Catalysis : Pd-complexed derivatives catalyze cross-coupling reactions, leveraging the electron-rich methoxy group .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity?

- Batch variability : Impurities from incomplete cyclization (e.g., unreacted anilides) may suppress antimicrobial effects. Validate purity via HPLC (>95%) before testing .

- Assay conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.